Biochemical Potency: Safimaltib IC50 of 74 nM vs. MLT-985 IC50 of 3 nM and MI-2 IC50 of 5.84 µM
In an in vitro biochemical assay measuring MALT1 paracaspase inhibition, Safimaltib demonstrates an IC50 of 74 nM [1]. This potency is intermediate compared to other MALT1 inhibitors: the allosteric inhibitor MLT-985 exhibits an IC50 of 3 nM, while the irreversible inhibitor MI-2 shows an IC50 of 5.84 µM . Safimaltib's potency is thus approximately 25-fold lower than MLT-985 but over 75-fold higher than MI-2. This positions Safimaltib as a moderately potent, clinically validated MALT1 inhibitor, distinct from the ultra-potent preclinical tool MLT-985 and the low-potency research reagent MI-2.
| Evidence Dimension | MALT1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | MLT-985 IC50 = 3 nM; MI-2 IC50 = 5.84 µM (5,840 nM) |
| Quantified Difference | Safimaltib is ~25-fold less potent than MLT-985 and ~79-fold more potent than MI-2. |
| Conditions | In vitro biochemical assay for MALT1 paracaspase inhibition |
Why This Matters
For research requiring a clinically benchmarked MALT1 inhibitor with defined potency—rather than an ultra-potent preclinical tool (MLT-985) or a low-potency probe (MI-2)—Safimaltib provides a critical reference standard.
- [1] Guide to Immunopharmacology. JNJ-67856633 ligand activity data. View Source
